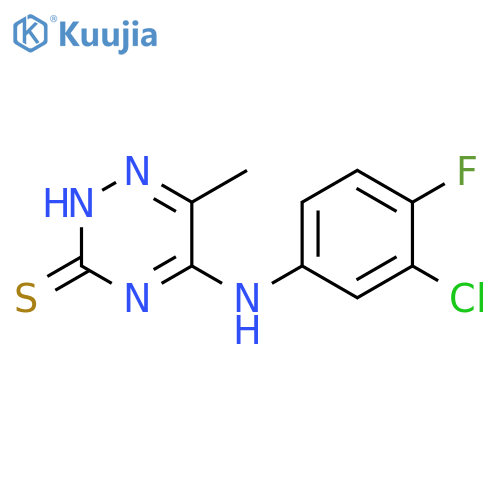Cas no 474815-01-5 (5-(3-chloro-4-fluoroanilino)-6-methyl-1,2,4-triazine-3(2H)-thione)

5-(3-chloro-4-fluoroanilino)-6-methyl-1,2,4-triazine-3(2H)-thione 化学的及び物理的性質
名前と識別子
-
- 5-(3-chloro-4-fluoroanilino)-6-methyl-1,2,4-triazine-3(2H)-thione
- 5-((3-Chloro-4-fluorophenyl)amino)-6-methyl-1,2,4-triazine-3(2H)-thione
- AKOS002386775
- 5-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-6-METHYL-2H-1,2,4-TRIAZINE-3-THIONE
- G63424
- 474815-01-5
- C10H8ClFN4S
- starbld0016176
- 5-(3-chloro-4-fluoroanilino)-6-methyl-2H-1,2,4-triazine-3-thione
- AS-871/43476181
-
- インチ: 1S/C10H8ClFN4S/c1-5-9(14-10(17)16-15-5)13-6-2-3-8(12)7(11)4-6/h2-4H,1H3,(H2,13,14,16,17)
- InChIKey: LMENHVHNMKFTRK-UHFFFAOYSA-N
- ほほえんだ: N1=C(C)C(NC2=CC=C(F)C(Cl)=C2)=NC(=S)N1
計算された属性
- せいみつぶんしりょう: 270.0142233g/mol
- どういたいしつりょう: 270.0142233g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 385
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 80.9Ų
5-(3-chloro-4-fluoroanilino)-6-methyl-1,2,4-triazine-3(2H)-thione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P027RN1-10mg |
5-((3-Chloro-4-fluorophenyl)amino)-6-methyl-1,2,4-triazine-3(2H)-thione |
474815-01-5 | 97% | 10mg |
$356.00 | 2024-05-01 | |
| 1PlusChem | 1P027RN1-50mg |
5-((3-Chloro-4-fluorophenyl)amino)-6-methyl-1,2,4-triazine-3(2H)-thione |
474815-01-5 | 97% | 50mg |
$1052.00 | 2024-05-01 | |
| 1PlusChem | 1P027RN1-25mg |
5-((3-Chloro-4-fluorophenyl)amino)-6-methyl-1,2,4-triazine-3(2H)-thione |
474815-01-5 | 97% | 25mg |
$624.00 | 2024-05-01 |
5-(3-chloro-4-fluoroanilino)-6-methyl-1,2,4-triazine-3(2H)-thione 関連文献
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
5-(3-chloro-4-fluoroanilino)-6-methyl-1,2,4-triazine-3(2H)-thioneに関する追加情報
5-(3-chloro-4-fluoroanilino)-6-methyl-1,2,4-triazine-3(2H)-thione (CAS No. 474815-01-5)
5-(3-chloro-4-fluoroanilino)-6-methyl-1,2,4-triazine-3(2H)-thione, also known by its CAS registry number CAS No. 474815-01-5, is a heterocyclic compound with a triazine-thione core. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. The molecule consists of a triazine ring system substituted with a methyl group at position 6 and an anilino group at position 5, which is further substituted with chlorine and fluorine atoms at positions 3 and 4, respectively. These substituents contribute to the compound's stability, reactivity, and selectivity in different chemical environments.
The synthesis of 5-(3-chloro-4-fluoroanilino)-6-methyl-1,2,4-triazine-3(2H)-thione involves a series of carefully designed reactions that ensure the formation of the desired heterocyclic structure. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the triazine-thione core while maintaining high stereochemical control.
One of the most promising applications of this compound lies in its potential as a building block for advanced materials. The triazine-thione moiety is known for its ability to form stable covalent bonds with other functional groups, making it ideal for constructing supramolecular assemblies or polymer networks. Recent studies have demonstrated that derivatives of this compound can be incorporated into organic electronics, such as light-emitting diodes (OLEDs) and field-effect transistors (FETs), where they exhibit excellent charge transport properties.
In addition to its role in materials science, CAS No. 474815-01-5 has shown potential in pharmacological applications. The presence of electron-withdrawing groups like chlorine and fluorine on the anilino ring enhances the compound's ability to interact with biological systems. Preclinical studies have indicated that this compound may possess anti-inflammatory and antioxidant properties, making it a candidate for drug development programs targeting chronic diseases such as neurodegenerative disorders and cardiovascular diseases.
The environmental impact of 5-(3-chloro-4-fluoroanilino)-6-methyl-1,2,4-triazine-3(2H)-thione has also been a topic of recent research interest. Studies on its biodegradation pathways suggest that under specific conditions, the compound can undergo enzymatic transformations that reduce its persistence in natural ecosystems. This information is crucial for assessing its safety profile and ensuring sustainable practices during its production and use.
In conclusion, CAS No. 474815-01-5, or 5-(3-chloro-4-fluoroanilino)-6-methyl-1,2,4-triazine-3(2H)-thione, represents a versatile platform for exploring novel chemical functionalities across multiple disciplines. Its unique structure, combined with advancements in synthetic chemistry and materials science, positions it as a valuable tool for addressing contemporary challenges in technology and medicine.
474815-01-5 (5-(3-chloro-4-fluoroanilino)-6-methyl-1,2,4-triazine-3(2H)-thione) 関連製品
- 1804157-77-4(2-Ethoxy-6-fluorophenylhydrazine)
- 2137550-47-9(N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide)
- 1805440-82-7(3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride)
- 2228557-96-6(2-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanal)
- 1247121-32-9(2-methoxy-4-methylbenzene-1-carboximidamide)
- 2764009-82-5((9H-fluoren-9-yl)methyl N-[2-(4-aminophenyl)-2-hydroxyethyl]-N-(propan-2-yl)carbamate)
- 1805268-30-7(2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid)
- 517870-16-5(methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate)
- 2172552-39-3(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidocyclobutane-1-carboxylic acid)
- 2228654-61-1(tert-butyl N-5-(2-aminocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate)


